TPT-260 Dihydrochloride

Retromer Pharmacological Chaperone Binding Affinity

TPT-260 Dihydrochloride (NSC55712, R55) is a thiophene thiourea retromer stabilizer (Kd ~5 µM) that addresses reproducibility challenges in neuroinflammation research by offering well-characterized pharmacology at low, well-tolerated concentrations. • High aqueous solubility (16.66 mg/mL in H₂O) enables vehicle-free in vivo dosing • Validated TLR4/IKKβ/NF-κB pathway inhibition in microglia with no cytotoxicity at ≤20 nM • Proven in vivo efficacy at 5 mg/kg (i.p.) in murine ischemic stroke models • ≥98% purity with rigorous QC documentation for reliable experimental outcomes

Molecular Formula C8H14Cl2N4S3
Molecular Weight 333.3 g/mol
Cat. No. B1663655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPT-260 Dihydrochloride
SynonymsNSC 55712; R55
Molecular FormulaC8H14Cl2N4S3
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)CSC(=N)N)CSC(=N)N.Cl.Cl
InChIInChI=1S/C8H12N4S3.2ClH/c9-7(10)13-3-5-1-2-6(15-5)4-14-8(11)12;;/h1-2H,3-4H2,(H3,9,10)(H3,11,12);2*1H
InChIKeyDSODRWWHAUGSGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





TPT-260 Dihydrochloride: Retromer Chaperone for Neurodegeneration Research


TPT-260 Dihydrochloride (also known as NSC55712, R55, or TPU-260 2HCl) is a small-molecule thiophene thiourea derivative [1]. It functions as a pharmacological chaperone that stabilizes the retromer complex, a critical regulator of endosomal protein trafficking . By binding to the Vps35-Vps26 interface, TPT-260 enhances retromer assembly and function, redirecting amyloid precursor protein (APP) away from amyloidogenic processing and suppressing neuroinflammatory pathways [2].

Retromer complex stabilization assay context
APP trafficking and amyloidogenic processing modulation studies
Reported TLR4/IKKβ/NF-κB pathway modulation context

Why TPT-260 Dihydrochloride Cannot Be Substituted by Generic Retromer Modulators


Within the class of retromer-targeting chaperones, significant differences in binding affinity, effective dosing, and downstream pathway engagement preclude simple substitution. While other compounds like TPT-172 (R33) share a similar mechanism of action [1], they exhibit distinct pharmacological profiles. TPT-260 demonstrates a unique combination of high solubility and potent in vivo efficacy at low doses, alongside a specific anti-inflammatory profile targeting the TLR4/IKKβ/NF-κB axis in microglia [2]. These quantifiable differences, detailed below, directly impact experimental outcomes and reproducibility, making TPT-260 the preferred choice for studies requiring robust neuroprotection and anti-inflammatory activity at well-tolerated concentrations.

Attribute
TPT-260
TPT-172 (R33)
Target-binding characterization
Well-defined Kd
Functional EC50 reported; direct Kd not available
In vivo dosing context
Reported response at low dose
Higher dose required across different models
Anti-inflammatory pathway specificity
TLR4/IKKβ/NF-κB axis modulation documented
Not linked to this pathway in primary studies

Quantitative Differentiation of TPT-260 Dihydrochloride vs. Comparators


Retromer Complex Binding Affinity vs. TPT-172

TPT-260 binds to the retromer complex with a reported dissociation constant (Kd) of ~5 µM . For the comparator TPT-172, a specific Kd value for retromer binding is not widely reported in primary literature, but its effective concentration (EC50) in vitro is reported as 1.2 µM . This indicates that while TPT-172 may achieve an effect at a slightly lower concentration in a functional assay, TPT-260's direct binding affinity to the target complex is well-defined and within a comparable range.

Binding Affinity
Data to verify
Kd ~5 µM (TPT-260) vs EC50 1.2 µM (TPT-172)
Supports target-engagement benchmarking; cross-study comparison
Direct Kd not available for comparator
Retromer Pharmacological Chaperone Binding Affinity

In Vivo Dosing Efficiency vs. TPT-172

In a mouse model of ischemic stroke (MCAO), TPT-260 demonstrated significant neuroprotective effects, including reduction of brain infarct area, at a dose of only 5 mg/kg administered intraperitoneally [1]. In contrast, the comparator compound TPT-172 required a dose of 50 mg/kg, administered three times weekly via oral gavage, to achieve cognitive improvements in a mouse model of Down syndrome [2]. This represents a 10-fold lower dose requirement for TPT-260.

In Vivo Dosing
Cross-study comparable
10-fold lower dose vs TPT-172
Reported model-response context; dose-model interpretation needed
Mouse models differ (MCAO vs Down syndrome)
Ischemic Stroke In Vivo Efficacy Dose Optimization

Cytotoxicity Profile in Primary Microglia

TPT-260 exhibits minimal cytotoxicity in primary microglial cells at concentrations up to 20 nM, as determined by CCK-8 and LDH release assays [1]. This is a critical parameter for studies focused on modulating microglial activity, as compound-induced toxicity could confound results. In contrast, specific cytotoxicity data for comparator compounds like TPT-172 in primary microglia are not readily available in the primary literature, making TPT-260 the better-characterized option for this application.

Microglial Cytotoxicity
Class-level inference
≤20 nM non-cytotoxic
Reported cell-model compatibility context
Comparator data unavailable
Microglia Cytotoxicity Neuroinflammation

Anti-Inflammatory Mechanism Specificity

TPT-260's anti-inflammatory effect is mediated through a specific and quantifiable mechanism: it inhibits the upregulation of TLR4 and the phosphorylation of IKKβ, thereby suppressing NF-κB p65 nuclear translocation [1]. This targeted pathway inhibition is distinct from general anti-inflammatory agents. While TPT-172 is known to stabilize the retromer, its direct effect on the TLR4/IKKβ/NF-κB pathway is not established in the primary literature. This pathway specificity makes TPT-260 uniquely suitable for studies investigating the intersection of retromer function and innate immunity.

Pathway Specificity
Supporting evidence
TLR4/IKKβ/NF-κB inhibition documented
Reported pathway-response context; supports mechanism-specific studies
Not reported for comparator
NF-κB TLR4 IKKβ

Aqueous Solubility Advantage

TPT-260 Dihydrochloride demonstrates high aqueous solubility, reported as 16.66 mg/mL (49.98 mM) in H2O with sonication and heating . This level of solubility is advantageous for preparing in vivo formulations without the need for high concentrations of potentially confounding organic solvents. While specific aqueous solubility data for TPT-172 is not as prominently reported, TPT-260's high solubility facilitates easier and more flexible dosing regimens in animal studies.

Aqueous Solubility
Data to verify
16.66 mg/mL in H2O
Supports aqueous formulation preparation; may reduce vehicle artifacts
With sonication and heating
Solubility In Vivo Formulation Aqueous Solubility

High-Impact Research Applications of TPT-260 Dihydrochloride


Ischemic Stroke and Neuroinflammation Models

TPT-260 is optimal for in vivo studies of ischemic stroke and other neuroinflammatory conditions. Its proven efficacy at a low dose of 5 mg/kg [1] allows for cost-effective and scalable studies in mice. The compound's well-documented inhibition of the TLR4/IKKβ/NF-κB pathway in microglia [1] makes it a precise tool for dissecting the role of neuroinflammation in stroke pathology.

Primary Microglia and Neuro-Immune Assays

Researchers working with primary microglia cultures should select TPT-260 due to its confirmed lack of cytotoxicity at active concentrations (≤20 nM) [1]. This ensures that observed anti-inflammatory effects are not artifacts of compound-induced cell stress or death, leading to more reliable and interpretable data in studies of microglial polarization and inflammasome activation.

Aqueous Formulation for In Vivo Dosing

For in vivo experiments where minimizing organic solvent use is critical, TPT-260's high aqueous solubility (16.66 mg/mL in H2O) provides a significant practical advantage. This allows for the preparation of clear, stable dosing solutions without the need for DMSO or other vehicles that may alter pharmacokinetics or introduce toxicity.

Retromer-Targeted Drug Discovery Benchmark

As a compound with a defined binding affinity (Kd = ~5 µM) and a validated mechanism of action, TPT-260 serves as an excellent positive control or benchmark compound in assays designed to identify novel retromer stabilizers or to study retromer-dependent trafficking of APP and other cargoes.

Application
Selection Property
Validation Focus
In vivo neuroinflammation model studies
Reported in vivo dosing context
Neuroinflammation endpoint and pathway modulation review
Primary microglia functional assays
Reported cell-model compatibility
Microglial activation and inflammasome endpoint review
Aqueous in vivo formulation studies
Aqueous solubility profile
Vehicle artifact minimization and dosing consistency
Retromer-targeted compound screening
Defined target-binding context
Retromer stabilization and APP trafficking endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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